Product packaging for Ethyl [(4-ethoxyphenyl)amino](oxo)acetate(Cat. No.:CAS No. 13789-91-8)

Ethyl [(4-ethoxyphenyl)amino](oxo)acetate

Cat. No.: B1332300
CAS No.: 13789-91-8
M. Wt: 237.25 g/mol
InChI Key: OBCOUMMVQFTMLX-UHFFFAOYSA-N
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Description

Contextualization within α-Ketoamide Chemistry

The α-ketoamide moiety is a privileged structural motif in medicinal chemistry, frequently found in natural products and pharmacologically active molecules. These compounds are characterized by a ketone functional group adjacent to an amide. This arrangement of functional groups imparts unique reactivity and conformational properties, making them valuable scaffolds in drug design. α-Ketoamides can act as bioisosteres for other chemical groups and are known to participate in various chemical transformations, serving as precursors for more complex molecular architectures.

The presence of both a nucleophilic amide nitrogen and electrophilic carbonyl carbons allows α-ketoamides to engage in a diverse range of reactions. They are recognized as important building blocks for the synthesis of various heterocyclic compounds and have been utilized as key intermediates in the preparation of biologically active molecules. Their utility is further underscored by their role as synthons in multicomponent reactions, which are efficient methods for generating molecular diversity.

Structural Features and Classificatory Significance

The molecular architecture of Ethyl (4-ethoxyphenyl)aminoacetate is distinguished by several key features that dictate its chemical behavior and classification. The central α-ketoamide core is flanked by an ethyl ester group and a 4-ethoxyphenylamino substituent.

Key Structural Components:

α-Keto Group: The vicinal ketone and amide carbonyls are central to the molecule's reactivity, influencing its electronic properties and potential for intermolecular interactions.

Amide Linkage: The nitrogen atom of the amide is directly attached to a substituted aromatic ring, classifying it as a secondary amide. This linkage introduces a degree of rotational restriction and potential for hydrogen bonding.

Ethyl Ester: This functional group provides a site for potential hydrolysis or transesterification, offering a handle for further synthetic modifications.

The specific arrangement of these groups classifies Ethyl (4-ethoxyphenyl)aminoacetate as an N-aryl-α-ketoamide ethyl ester. This classification is significant as the nature of the substituents on the nitrogen and the ester group can be systematically varied to fine-tune the molecule's properties for specific applications.

Broader Relevance in Medicinal and Synthetic Chemistry Research

Ethyl (4-ethoxyphenyl)aminoacetate is primarily utilized as a pharmaceutical intermediate and a reagent in synthetic organic chemistry. synhet.com While specific, in-depth research on the direct biological activities of this particular compound is not extensively documented in publicly available literature, its structural components are present in molecules with recognized biological significance. For instance, derivatives of similar ethyl oxoacetate structures have been investigated for their potential as anticancer agents.

In synthetic chemistry, compounds like Ethyl (4-ethoxyphenyl)aminoacetate are valuable starting materials. The reactivity of the α-ketoamide moiety allows for its transformation into a variety of other functional groups and heterocyclic systems. A general synthetic route to produce such N-aryl oxamic acid esters involves the reaction of an aniline (B41778) derivative, in this case, 4-ethoxyaniline, with diethyl oxalate (B1200264). A more direct laboratory-scale synthesis of the corresponding acid involves the reaction of the aniline with oxalyl chloride followed by hydrolysis. rsc.org This highlights the accessibility of this class of compounds for further chemical exploration.

The broader class of α-ketoamides has been explored for a wide range of therapeutic applications, including as inhibitors of enzymes such as proteases and kinases. The electrophilic nature of the α-keto group can allow for covalent interactions with active site residues of target enzymes. Therefore, Ethyl (4-ethoxyphenyl)aminoacetate and its derivatives represent a platform for the design and synthesis of new chemical entities with potential therapeutic value. Its utility as a building block allows for the systematic exploration of structure-activity relationships in the development of novel drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B1332300 Ethyl [(4-ethoxyphenyl)amino](oxo)acetate CAS No. 13789-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-ethoxyanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-10-7-5-9(6-8-10)13-11(14)12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCOUMMVQFTMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366985
Record name ethyl [(4-ethoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13789-91-8
Record name ethyl [(4-ethoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 Ethoxyphenyl Aminoacetate and Its Structural Analogues

General Synthetic Strategies for α-Ketoacetates and α-Ketoamides

The construction of the α-ketoester and α-ketoamide functionalities can be achieved through several established synthetic routes. These methods provide a foundational understanding for the more targeted syntheses discussed in subsequent sections.

For α-Ketoesters:

Oxidation of α-hydroxy esters: A common and direct method involves the oxidation of the corresponding α-hydroxy esters using a variety of oxidizing agents.

Reaction of Grignard reagents with dialkyl oxalates: This approach allows for the introduction of an alkyl or aryl group by reacting an organomagnesium halide with a dialkyl oxalate (B1200264), such as diethyl oxalate.

Friedel-Crafts acylation: Aryl α-ketoesters can be prepared by the Friedel-Crafts acylation of aromatic compounds with an oxalyl chloride derivative, like ethyl oxalyl chloride. chemguide.co.uk

Palladium-catalyzed carbonylation: Modern methods include the palladium-catalyzed carbonylation of substrates like aryl halides in the presence of an alcohol. researchgate.net

For α-Ketoamides:

Amidation of α-keto acids: α-keto acids can be coupled with amines using standard peptide coupling reagents to form the corresponding α-ketoamides.

Oxidation of amides: Pre-existing amides can be oxidized at the α-position to introduce the ketone functionality.

Palladium-catalyzed double carbonylation: A powerful method involves the palladium-catalyzed reaction of aryl halides with carbon monoxide and an amine, which installs both carbonyl groups in a single step to form the α-ketoamide linkage. nih.govacs.orgacs.orgorganic-chemistry.org This reaction can often be performed under atmospheric pressure of carbon monoxide. nih.govorganic-chemistry.org

Targeted Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate

The synthesis of the target molecule, Ethyl (4-ethoxyphenyl)aminoacetate, can be approached through several strategic pathways that focus on the formation of the anilide bond and the construction of the oxoacetate moiety.

The most direct and widely employed method for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate involves the formation of an anilide bond between 4-ethoxyaniline and a suitable oxoacetate precursor. This approach is a specific example of the broader Hofmann method for distinguishing primary, secondary, and tertiary amines. google.comresearchgate.net

A common procedure involves the reaction of 4-ethoxyaniline with diethyl oxalate. In this reaction, the primary amine attacks one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxide leaving group and the formation of the desired N-substituted ethyl oxamate (B1226882). The reaction is typically performed by heating the reactants, sometimes in the presence of a solvent or under neat conditions.

Reaction Scheme: 4-ethoxyaniline + Diethyl oxalate → Ethyl (4-ethoxyphenyl)aminoacetate + Ethanol (B145695)

This method is advantageous due to the commercial availability and low cost of the starting materials. The reaction conditions can often be optimized to achieve high yields of the desired product.

While direct examples for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate via carbonylation of 4-ethoxyaniline are not prevalent in the literature, palladium-catalyzed double carbonylation reactions represent a modern and powerful alternative for constructing the α-ketoamide core. researchgate.net

This strategy would theoretically involve the reaction of an aryl halide precursor of 4-ethoxyaniline, such as 4-bromo-1-ethoxybenzene or 4-iodo-1-ethoxybenzene, with carbon monoxide and an amine source, though for this specific molecule, direct aminocarbonylation with 4-ethoxyaniline itself would not be the route. A more plausible, albeit indirect, route would be the double carbonylation of an aryl halide with a protected amine, followed by deprotection and subsequent reaction steps. A more direct application of this methodology is the synthesis of α-ketoamides from aryl iodides and amines. nih.govorganic-chemistry.org For instance, reacting an aryl iodide with an amine under a carbon monoxide atmosphere in the presence of a palladium catalyst can yield α-ketoamides. nih.govorganic-chemistry.org This general methodology could be adapted for the synthesis of related structures.

Amidation: An alternative to using diethyl oxalate is the reaction of 4-ethoxyaniline with ethyl oxalyl chloride. This method involves the acylation of the amine with an acyl chloride, which is generally a highly efficient reaction. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov This approach can offer higher reactivity and may proceed under milder conditions compared to the reaction with diethyl oxalate.

Reaction Scheme: 4-ethoxyaniline + Ethyl oxalyl chloride --(Base)--> Ethyl (4-ethoxyphenyl)aminoacetate + HCl

Esterification: A different synthetic disconnection involves the formation of the ester bond as a final step. This would begin with the synthesis of N-(4-ethoxyphenyl)oxamic acid, which can be prepared by the hydrolysis of Ethyl (4-ethoxyphenyl)aminoacetate or by reacting 4-ethoxyaniline with oxalic acid. The resulting oxamic acid can then be esterified with ethanol under acidic conditions, a classic Fischer esterification, to yield the target product. chemguide.co.ukmasterorganicchemistry.com

Reaction Scheme: N-(4-ethoxyphenyl)oxamic acid + Ethanol --(H⁺ catalyst)--> Ethyl (4-ethoxyphenyl)aminoacetate + Water

This route might be advantageous if the oxamic acid is a readily available intermediate or if purification of the final ester is more straightforward than from the direct amidation routes.

Preparation of Related Arylamino Oxoacetate Derivatives

The synthetic methods described for Ethyl (4-ethoxyphenyl)aminoacetate are broadly applicable to a range of structural analogues. By varying the substituent on the starting aniline (B41778), a library of related arylamino oxoacetate derivatives can be readily prepared.

Below is a table summarizing the synthesis of several arylamino oxoacetate derivatives using substituted anilines as starting materials.

Substituent GroupStarting AnilineProductTypical Reagent
Methoxy4-MethoxyanilineEthyl (4-methoxyphenyl)aminoacetateDiethyl oxalate
Chloro4-ChloroanilineEthyl (4-chlorophenyl)aminoacetateDiethyl oxalate
Sulfamoyl4-AminobenzenesulfonamideEthyl (4-sulfamoylphenyl)aminoacetateDiethyl oxalate

For the synthesis of the sulfamoyl-substituted derivative, the starting material is 4-aminobenzenesulfonamide. The presence of the electron-withdrawing sulfamoyl group decreases the nucleophilicity of the amino group, which may require more forcing reaction conditions (e.g., higher temperature or longer reaction time) to achieve a good yield.

Variations in the Ester Alkyl Chain

The alkyl group of the ester in the target compound can be modified by employing different dialkyl oxalates or by transesterification reactions. This allows for the synthesis of a range of structural analogues with varying physical and chemical properties. The general synthesis involves the reaction of 4-ethoxyaniline with a suitable dialkyl oxalate.

Key research findings indicate that the reaction conditions for synthesizing these analogues are generally consistent, often involving heating the reactants together, sometimes in the presence of a solvent. The choice of the alkyl group can influence the reaction kinetics and the purification process of the final product. For instance, methyl esters can be prepared using dimethyl oxalate, while butyl esters can be synthesized from dibutyl oxalate.

The table below summarizes various ester analogues that can be synthesized by modifying the alkyl chain.

Alkyl GroupCorresponding Dialkyl OxalateResulting Compound Name
MethylDimethyl oxalateMethyl (4-ethoxyphenyl)aminoacetate
PropylDipropyl oxalatePropyl (4-ethoxyphenyl)aminoacetate
ButylDibutyl oxalateButyl (4-ethoxyphenyl)aminoacetate
IsopropylDiisopropyl oxalateIsopropyl (4-ethoxyphenyl)aminoacetate

This table is generated based on established chemical synthesis principles.

Diversification of the Amine Moiety

The amine component of Ethyl (4-ethoxyphenyl)aminoacetate can be extensively diversified to explore structure-activity relationships for various applications. This is typically achieved by reacting diethyl oxalate or a similar reagent with a wide array of substituted anilines or other primary amines. The electronic and steric properties of the substituents on the aniline can affect the reactivity and yield of the reaction.

The synthesis of N-substituted phenyl oxamic esters is a common theme in medicinal chemistry. For example, the reaction of various ortho-substituted anilines with diethyl oxalate has been studied to understand the steric hindrance effects on the reaction. acs.org Similarly, a broad range of anilines can be utilized in the Gould-Jacobs reaction to produce substituted quinolines, which demonstrates the versatility of aniline reactions in forming complex heterocyclic systems. nih.gov

Research has shown the synthesis of numerous analogues by varying the substitution pattern on the phenyl ring of the amine. These substitutions include, but are not limited to, alkyl, alkoxy, and halogen groups at different positions on the aromatic ring. This diversification allows for the fine-tuning of the molecule's properties.

The following table presents a selection of structural analogues created by modifying the amine moiety.

Amine PrecursorResulting Compound Name
4-EthylanilineEthyl (4-ethylphenyl)aminoacetate
2-EthoxyanilineEthyl (2-ethoxyphenyl)aminoacetate
4-Methylaniline (p-toluidine)Ethyl (4-methylphenyl)aminoacetate
2-Methylaniline (o-toluidine)Ethyl (2-methylphenyl)aminoacetate
5-Chloro-2-aminopyridineEthyl (5-chloro-2-pyridinyl)aminoacetate
4-Aminobenzoic acid4-{[(Ethoxycarbonyl)carbonyl]amino}benzoic acid

This table includes examples of synthesized analogues based on available chemical literature.

The synthesis of these varied amine analogues generally follows a similar procedure to that of the parent compound, involving the direct condensation of the selected amine with diethyl oxalate. echemi.comstackexchange.com This modular approach makes it possible to generate large libraries of related compounds for screening purposes.

Molecular Interactions and Mechanistic Studies of Ethyl 4 Ethoxyphenyl Aminoacetate Derivatives

Theoretical Frameworks for Ligand-Target Interactions

The interaction between a ligand, such as an Ethyl (4-ethoxyphenyl)aminoacetate derivative, and its biological target is a complex process governed by a variety of non-covalent and, in some cases, covalent forces. Theoretical and computational chemistry provides powerful tools to model and predict these interactions, offering insights that can guide the design of more potent and selective molecules.

Quantum mechanics (QM) and molecular mechanics (MM) are two of the primary theoretical frameworks employed in these studies. QM methods, such as Density Functional Theory (DFT), provide a detailed description of the electronic structure of the ligand and the active site of the target protein. nih.govmdpi.com This level of theory is crucial for understanding reaction mechanisms, such as the covalent bond formation often observed with α-ketoamide inhibitors. nih.govacs.org For instance, QM/MM (a hybrid of quantum and molecular mechanics) simulations can be used to model the nucleophilic attack of an active site residue, like cysteine or threonine, on the electrophilic keto group of the inhibitor. nih.govnih.govchemrxiv.org These simulations can elucidate the transition states and reaction energy profiles, providing a deeper understanding of the inhibition mechanism. nih.govacs.org

Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net Docking studies can help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For α-ketoamide derivatives, docking can reveal how the ethoxyphenyl group occupies specific pockets within the active site and how the amide and ester moieties form hydrogen bonds with backbone or side-chain residues of the protein. nih.gov The Quantum Mechanics-Polarized Ligand Docking (QPLD) workflow is an advanced docking method that uses quantum mechanical calculations to determine the partial charges on the ligand atoms, leading to a more accurate prediction of binding affinities. nih.gov

Furthermore, methods like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Natural Bonding Orbital (NBO) analysis can be applied to characterize the nature of the chemical bonds, including non-covalent interactions and hydrogen bonds, between the ligand and the target. nih.gov These theoretical frameworks provide a detailed picture of the binding event at the atomic level, which is essential for rational drug design.

Structure-Activity Relationship (SAR) Investigations of Analogous Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing empirical data on how modifications to a molecule's structure affect its biological activity. For derivatives of Ethyl (4-ethoxyphenyl)aminoacetate, SAR investigations focus on understanding the roles of the aromatic ring substituents and the linker moieties.

The substitution pattern on the aromatic ring of N-aryl oxamates and related compounds plays a critical role in determining their biological activity. The nature, position, and size of the substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with the target protein.

The presence of an alkoxy group, such as the 4-ethoxy group in the parent compound, can significantly impact potency. In a series of (4-alkoxyphenyl)glycinamides, which are structurally related, the nature of the alkoxy substituent was found to be important for agonist activity at the GPR88 receptor. nih.gov Generally, electron-donating groups at the para position of the phenyl ring can increase the electron density of the ring and the adjacent amide nitrogen, potentially influencing the strength of hydrogen bonding interactions.

Studies on other N-aryl compounds have provided further insights into the effects of aromatic substitution. For example, in a series of oxazolo[3,4-a]pyrazine derivatives, ortho-substitution on a diaryl moiety led to a significant loss of potency, suggesting that the spatial orientation of the phenyl rings is crucial for receptor interaction. unipd.it This highlights the importance of steric factors in ligand binding.

A summary of the influence of aromatic ring substitutions on the activity of analogous compounds is presented in the table below.

Analogous Compound Class Substitution Effect on Activity Reference
(4-Alkoxyphenyl)glycinamidesVaried 4-alkoxy groupsPotency dependent on the nature of the alkoxy group nih.gov
Oxazolo[3,4-a]pyrazine derivativesOrtho-substitution on diaryl moietyMarked or total loss of potency unipd.it
N-aryl oxamates2-cyano-3-(methylamino)High potency in PCA assay researchgate.net

The ester and amide linkages in Ethyl (4-ethoxyphenyl)aminoacetate are not merely spacers but are critical functional groups that contribute significantly to the molecule's biological activity. They are involved in key hydrogen bonding interactions with the target protein and influence the molecule's conformational flexibility and physicochemical properties.

The amide group is a common feature in many biologically active molecules and is known for its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). drughunter.com The N-H of the amide in α-ketoamides is often essential for potency, as its replacement can lead to a substantial decrease in activity. nih.gov This suggests a crucial hydrogen bonding interaction with the target protein. The amide bond also imparts a degree of rigidity to the molecule due to its partial double bond character.

The ester group also contributes to the binding affinity through its carbonyl oxygen, which can act as a hydrogen bond acceptor. The ethyl ester, in particular, can occupy hydrophobic pockets in the active site of the target. The replacement of an amide bond with an ester, a common bioisosteric modification, can lead to significant changes in biological activity. nih.govu-tokyo.ac.jp For example, in one study, the bioisosteric replacement of an amide with an ester resulted in a 200-fold decrease in potency, underscoring the importance of the amide's hydrogen-donating capability. nih.gov

Bioisosteric replacements for the amide bond, such as 1,2,3-triazoles, oxadiazoles, and imidazoles, have been explored to improve metabolic stability while retaining the desired biological activity. nih.gov The choice of bioisostere depends on its ability to mimic the key physicochemical properties of the amide group, including its size, shape, and electronic distribution. drughunter.com

The table below summarizes the significance of ester and amide linkages based on bioisosteric replacement studies.

Original Functional Group Bioisosteric Replacement Observed Change in Potency Reference
AmideEster200-fold decrease nih.gov
AmideN-methylation4000-fold drop nih.gov
AmideRemoval of carbonyl2000-fold reduction nih.gov
Carboxylic AcidTetrazole10-fold increase drughunter.com

Proposed Mechanisms of Biological Action for Related α-Ketoamide Scaffolds

The α-ketoamide moiety is a versatile "warhead" that can target a variety of enzymes, most notably cysteine and threonine proteases. The primary mechanism of action involves the covalent, yet often reversible, inhibition of the target enzyme. nih.govbiorxiv.org

The catalytic cycle of cysteine proteases involves a cysteine residue in the active site acting as a nucleophile. The α-ketoamide inhibitor mimics the natural substrate of the enzyme. The proposed mechanism begins with the deprotonation of the catalytic cysteine by a nearby histidine residue, forming a highly nucleophilic thiolate anion. nih.gov This thiolate then attacks the electrophilic carbon of the α-keto group of the inhibitor. This nucleophilic attack results in the formation of a tetrahedral thiohemiketal intermediate. nih.govmdpi.com This intermediate is stabilized by hydrogen bonds with backbone amide groups in the enzyme's active site, often referred to as the "oxyanion hole". mdpi.com The formation of this stable covalent adduct effectively blocks the active site and inhibits the enzyme's catalytic activity.

A similar mechanism is proposed for the inhibition of threonine proteases, such as the 20S proteasome. nih.gov In this case, the hydroxyl group of the N-terminal threonine residue acts as the nucleophile, attacking the α-ketoamide to form a hemiacetal adduct. nih.gov The ionization state of nearby residues, such as aspartate, can play a critical role in modulating the activation energies of the reaction steps. nih.gov

Beyond protease inhibition, related scaffolds like oxamates have been shown to inhibit other enzymes. For example, oxamate (B1226882), a structural analog of pyruvate (B1213749), is a competitive inhibitor of lactate (B86563) dehydrogenase (LDH). nih.govsemanticscholar.org It competes with pyruvate for binding to the active site of LDH, thereby inhibiting the conversion of pyruvate to lactate. nih.govsemanticscholar.org This suggests that derivatives of Ethyl (4-ethoxyphenyl)aminoacetate could potentially target metabolic enzymes in addition to proteases.

The versatility of the α-ketoamide scaffold allows it to be incorporated into inhibitors for a wide range of viral proteases, including those from coronaviruses. nih.govacs.orgchemrxiv.orgnih.govbiorxiv.orgmdpi.comaip.orgnih.govacs.org In these cases, the mechanism follows the same general principle of covalent modification of the catalytic cysteine residue. nih.govmdpi.com

Exploration of Pharmacological and Biological Activities of Ethyl 4 Ethoxyphenyl Aminoacetate Derivatives

Anticancer Potential

The core structure of ethyl oxanilate derivatives has been identified as a promising pharmacophore for the design of novel anticancer agents. Modifications of this scaffold have led to the discovery of compounds with significant cytotoxic and antiproliferative effects against various human cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Studies

A number of studies have demonstrated the ability of ethyl (4-ethoxyphenyl)aminoacetate derivatives to inhibit the growth of cancer cells in vitro. For instance, a series of 2-aryl-4-oxo-thiazolidin-3-yl amides were designed and evaluated for their antiproliferative effects against five human prostate cancer cell lines (DU-145, PC-3, LNCaP, PPC-1, and TSU). nih.gov Among the synthesized compounds, three (compounds 8, 20, and 21) were identified as potent agents in killing prostate cancer cells with improved selectivity compared to previously studied serine amide phosphates. nih.gov

Similarly, research into benzo[b]thiophene derivatives, which can be synthesized from related amino-ester precursors, has shown promising results. nih.gov Twelve compounds from this class exhibited interesting antiproliferative potential against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with IC50 values ranging from 23.2 to 95.9 µM. nih.gov Further investigation into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that compounds bearing an oxime moiety displayed the most potent cytotoxicity against A549 lung adenocarcinoma cells, with IC50 values as low as 2.47 µM, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Ethyl (4-ethoxyphenyl)aminoacetate Derivatives

Compound Class Cancer Cell Line IC50 (µM) Source
2-Aryl-4-oxo-thiazolidin-3-yl amides Prostate (DU-145, PC-3, etc.) Potent (specific values not detailed) nih.gov
Benzo[b]thiophene derivatives MCF-7 (Breast) 23.2 - 95.9 nih.gov
Benzo[b]thiophene derivatives HepG-2 (Liver) 23.2 - 95.9 nih.gov
Thiazole (B1198619) derivative (compound 22) A549 (Lung) 2.47 mdpi.com
Thiazole derivative (compound 21) A549 (Lung) 5.42 mdpi.com

Modulation of Cellular Pathways in Cancer Models

Beyond general cytotoxicity, research has delved into the specific cellular mechanisms through which these derivatives exert their anticancer effects. One notable derivative, ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), was developed to overcome multidrug resistance (MDR) in cancer. nih.gov Studies revealed that CXL017 exposure in MDR cancer cells led to the significant down-regulation of the anti-apoptotic protein Mcl-1 and the up-regulation of pro-apoptotic proteins Noxa and Bim. nih.gov This modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death), along with a reduction in endoplasmic reticulum (ER) calcium content, is believed to be responsible for the compound's ability to resensitize cancer cells to standard therapies. nih.gov

In another study, a benzo[b]thiophene derivative, compound 4, was found to induce apoptosis in MCF-7 breast cancer cells. nih.gov Flow cytometric analysis showed a significant 26.86% reduction in cell viability, with a 6.6-fold increase in the late apoptotic cell population compared to untreated cells. nih.gov The study also demonstrated that the compound effectively induced necrosis, indicating multiple pathways of cell death. nih.gov

Antimicrobial Activity

Derivatives of ethyl (4-ethoxyphenyl)aminoacetate have also been explored for their potential to combat microbial infections, showing efficacy against both bacteria and fungi.

Antibacterial Efficacy

The ethyl oxanilate scaffold has been incorporated into more complex heterocyclic systems to generate compounds with antibacterial properties. A series of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides were synthesized and showed moderate to strong antibacterial activity against several strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria. nih.gov The minimum inhibitory concentration (MIC) for the most active compounds ranged from 31.25 to 250 µg/L. nih.gov

In a different study, new azetidinone derivatives were synthesized and evaluated for their antibacterial activity. bepls.com One compound in particular showed maximum activity when tested against various bacterial strains, although all synthesized compounds were less active than the standard drug Moxifloxacin. bepls.com Additionally, N-aryl mercaptoacetamides have been investigated as multi-target inhibitors to combat antibiotic resistance. These compounds were shown to inhibit metallo-β-lactamases (MBLs), enzymes that confer resistance to many β-lactam antibiotics. In Klebsiella pneumoniae isolates expressing the NDM-1 MBL, these compounds restored the full activity of the antibiotic imipenem (B608078). nih.gov

Table 2: Antibacterial Efficacy of Selected Related Compounds

Compound Class Bacterial Strain(s) Activity Measure (MIC) Source
2-(Benzo[d]thiazol-2-yl)-N-arylacetamides S. aureus, B. subtilis, K. pneumonia, E. coli 31.25–250 µg/L nih.gov
N-Aryl mercaptoacetamides NDM-1 expressing K. pneumoniae Restored imipenem activity nih.gov
Azetidinone derivatives Various strains Zone of inhibition observed bepls.com
N-Substituted-β-amino acid derivatives S. aureus, M. luteum 15.6 - 500 µg/mL mdpi.com

Antifungal Properties

The fungicidal potential of related structures has also been a focus of research. A study on 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from related hydrazide precursors, demonstrated significant antifungal activity. researchgate.net Several of the synthesized compounds showed good inhibition against Aspergillus niger when compared to the standard antifungal agent Ketoconazole. researchgate.net Another study focused on a specific 1,3,4-oxadiazole compound, LMM6, which was highly effective against several clinical isolates of Candida albicans, with MIC values ranging from 8 to 32 µg/mL. mdpi.com This compound also exhibited a fungicidal profile and promising anti-biofilm activity. mdpi.com

Furthermore, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides were screened for their antifungal activity against Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur, with some compounds exhibiting appreciable activity. researchgate.net Research on ethyl 2-oxo-2H-chromene-3-carboxylate derivatives also showed that these compounds exhibit antifungal activity against various plant pathogen fungi, with one derivative showing an inhibition rate of 60.29% against Fusarium oxysporum at 500 ppm. researchgate.net

Table 3: Antifungal Properties of Selected Related Compounds

Compound Class Fungal Strain(s) Activity Measure (MIC/Inhibition) Source
1,3,4-Oxadiazole derivatives Aspergillus niger Good inhibition vs. Ketoconazole researchgate.net
1,3,4-Oxadiazole (LMM6) Candida albicans 8 - 32 µg/mL mdpi.com
N-(Alkyl/Aryl)acetamides T. rubrum, E. floccosum, M. furfur Appreciable activity researchgate.net
Ethyl 2-oxo-2H-chromene-3-carboxylates Fusarium oxysporum 60.29% inhibition at 500 ppm researchgate.net

Other Therapeutic Applications of Related Compounds

The structural framework of ethyl (4-ethoxyphenyl)aminoacetate is found in compounds with other therapeutic applications beyond anticancer and antimicrobial activities. For example, N-aryl-2-oxoacetamide derivatives are recognized as important pharmacophores in the development of cyclooxygenase-II (COX-II) inhibitors, which are used as anti-inflammatory agents to treat conditions like arthritis and pain. archivepp.com

Additionally, certain ethyl oxanilate derivatives have been investigated for their use as chemical hybridizing agents (CHAs) or gametocides in plants. chem-soc.si Specifically, ethyl 4-fluoro-oxanilate was found to induce a high percentage of male sterility (>98%) in common wheat (Triticum aestivum L.), which is a prerequisite for the production of hybrid seeds to exploit heterosis (hybrid vigor). chem-soc.si This application, while not directly therapeutic in humans, highlights the diverse biological activities of this class of compounds.

Enzyme Inhibition Profiles

While specific enzyme inhibition data for derivatives of Ethyl (4-ethoxyphenyl)aminoacetate are not extensively reported in publicly available literature, research on structurally similar ethyl 2-(arylamino)-2-oxoacetate derivatives has demonstrated their potential as enzyme inhibitors. A notable example is the investigation of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in type 2 diabetes and obesity. researchgate.net

In a study, several of these benzothiazole-containing oxoacetate derivatives were synthesized and evaluated for their in vitro inhibitory activity against PTP-1B. The results indicated that these compounds act as rapid, reversible, mixed-type inhibitors of the enzyme, with some derivatives exhibiting IC50 values in the low micromolar range. The oxamate (B1226882) group in these molecules was suggested to play a crucial role in their inhibitory activity, potentially forming hydrogen bond interactions with key amino acid residues within the catalytic site of PTP-1B, such as Arg221 and Ser216. researchgate.net

The inhibitory activities of some of the most potent ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives against PTP-1B are summarized in the table below.

Compound IDSubstitution (R)IC50 (µM)
OX-1 -CH311.0 ± 1.8
OX-6 -Cl10.1 ± 0.4
OX-7 -F8.7 ± 0.3

These findings suggest that the ethyl arylamino-oxoacetate scaffold is a promising starting point for the design of novel enzyme inhibitors. Further research focusing on derivatives with the specific 4-ethoxyphenyl substitution is warranted to elucidate their specific enzyme inhibition profiles.

Anti-inflammatory Contexts

The potential anti-inflammatory properties of compounds structurally related to ethyl (4-ethoxyphenyl)aminoacetate have been explored. For instance, a series of Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters were designed and synthesized to evaluate their anti-inflammatory activity. nih.gov These compounds share the core ethyl oxoacetate moiety.

The anti-inflammatory potential of these derivatives was assessed using both in vitro and in vivo models, including the human red blood cell (HRBC) membrane stabilization assay and the carrageenan-induced paw edema model in rats. nih.gov Several compounds in this series demonstrated significant anti-inflammatory effects in both experimental setups. Notably, the presence of an electron-donating substituent at the 4-position of the 2-phenylamino group of the thiazole ring was found to be important for good activity. The most active compound in the series was Oxo-[2-(4-Methoxy-phenylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl ester, which exhibited robust in vitro HRBC membrane stabilizing action and in vivo anti-inflammatory activity. nih.gov

While direct evidence for the anti-inflammatory activity of Ethyl (4-ethoxyphenyl)aminoacetate derivatives is limited, the positive results from these structurally related compounds suggest that this chemical class holds promise for the development of novel anti-inflammatory agents. The mechanism of action is hypothesized to involve the inhibition of inflammatory mediators.

Antiviral Considerations

Given the structural similarities, it is plausible that derivatives of ethyl (4-ethoxyphenyl)aminoacetate could be designed to exhibit antiviral properties. Future research could focus on synthesizing and screening a library of these compounds against a panel of viruses to identify potential lead candidates for antiviral drug development.

Applications of Ethyl 4 Ethoxyphenyl Aminoacetate Beyond Pharmaceutical Research

Role as Chemical Intermediates in Organic Synthesis

The primary application of Ethyl (4-ethoxyphenyl)aminoacetate in non-pharmaceutical fields is as a versatile chemical intermediate. synhet.comsynhet.com Its structure contains multiple reactive sites that can be targeted to build more complex molecules, making it a valuable building block for chemists.

In the realm of fine chemical manufacturing, Ethyl (4-ethoxyphenyl)aminoacetate serves as a key starting material for the synthesis of specialized, high-value chemical products. Fine chemicals are produced in smaller quantities compared to bulk commodities and are characterized by their complex structures and high purity. This compound is listed as a "Fine chemical" and a "Pharma material," indicating its use in controlled, multi-step synthetic processes where precision is paramount. synhet.comsynhet.com Its incorporation into a synthetic route allows for the introduction of the specific ethoxyphenylamino group, which can be crucial for the final properties of the target molecule. The manufacturing process often involves leveraging the compound's reactivity to construct elaborate molecular frameworks, similar to how related chloro-hydrazonoacetate compounds are used as starting materials in patented synthetic sequences to produce complex heterocyclic products. google.com

As a reagent, Ethyl (4-ethoxyphenyl)aminoacetate is employed in advanced synthetic transformations to create new chemical entities. synhet.com The ethyl oxoacetate portion of the molecule is particularly reactive and can participate in a variety of chemical reactions, including condensations, cyclizations, and substitutions. This functional group acts as a handle for chemists to elaborate the molecular structure, adding rings or other functional groups. Its role as a "Reagents (for Synthesis)" underscores its utility in synthetic organic chemistry for constructing novel compounds. synhet.comsynhet.com The presence of both an amide and an ester group provides multiple pathways for chemical modification, enabling its use in the synthesis of diverse molecular architectures.

Table 1: Functional Groups and Their Roles in Synthesis

Functional GroupRole in Organic SynthesisPotential Transformations
(4-ethoxyphenyl)aminoAromatic building blockDiazotization, Electrophilic Aromatic Substitution
Amide LinkageStructural coreHydrolysis, Reduction
Ethyl OxoacetateReactive handleCondensation, Cyclization, Saponification, Transesterification

Potential in Agrochemical Development

There is significant potential for Ethyl (4-ethoxyphenyl)aminoacetate and its derivatives in the field of agrochemicals. It is classified as a "pesticide... intermediate," suggesting its role as a precursor in the synthesis of active ingredients for crop protection products. synhet.comsynhet.com While specific public domain research on this exact molecule's agrochemical applications is limited, the utility of structurally related compounds provides valuable insight. For instance, other ethyl oxoacetate derivatives containing heterocyclic rings, such as the thiazole (B1198619) moiety, are used in the formulation of fungicides and herbicides. chemimpex.com These related compounds often function by inhibiting specific enzymes in pests or weeds. chemimpex.com This suggests that Ethyl (4-ethoxyphenyl)aminoacetate can be used as a scaffold to synthesize new potential agrochemicals, which would then be screened for herbicidal or pesticidal activity.

Utility in Dye Chemistry and Related Industries

The structure of Ethyl (4-ethoxyphenyl)aminoacetate makes it a suitable intermediate for the synthesis of dyes. synhet.comsynhet.com The core of this application lies in the (4-ethoxyphenyl)amino group, which is a substituted aromatic amine. Aromatic amines are foundational precursors in the production of azo dyes, one of the largest and most versatile classes of synthetic colorants. The synthesis typically involves a diazotization reaction of the amine group, followed by a coupling reaction with another aromatic compound. The specific substituents on the aromatic rings influence the final color and properties of the dye. The use of this compound as a "dye intermediate" indicates its role in creating disperse dyes, which are non-ionic colorants suitable for dyeing hydrophobic fibers like polyester. synhet.comsynhet.comresearchgate.net

Research and Development Applications in Biotechnology

In the biotechnology sector, Ethyl (4-ethoxyphenyl)aminoacetate serves as a research chemical for the development of new biologically active molecules. synhet.comsynhet.com While distinct from direct pharmaceutical applications, its use in biotechnology R&D focuses on creating novel compounds for screening and diagnostic purposes. Compounds with similar structures are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. smolecule.comontosight.ai Therefore, this compound is a valuable starting point for medicinal chemists to synthesize libraries of new derivatives. These libraries of related but structurally diverse molecules can then be tested in high-throughput screening assays to identify hits for potential therapeutic targets or as molecular probes to study biological pathways. chemimpex.com

Table 2: Summary of Non-Pharmaceutical Applications

Application AreaSpecific Role of Ethyl (4-ethoxyphenyl)aminoacetate
Organic Synthesis Building block and reagent for complex molecule construction. synhet.com
Fine Chemicals Key intermediate in multi-step synthesis of high-purity, high-value products. synhet.com
Agrochemicals Precursor for synthesizing potential new pesticides and herbicides. synhet.comsynhet.com
Dye Chemistry Intermediate for the production of azo dyes for synthetic fibers. synhet.comsynhet.com
Biotechnology Research tool and scaffold for developing novel biologically active compounds for screening. synhet.comsynhet.com

Future Perspectives and Advanced Research Directions

Design and Development of Novel Synthetic Pathways

The advancement of organic synthesis continually seeks more efficient, cost-effective, and environmentally benign methods for producing valuable chemical entities. For Ethyl (4-ethoxyphenyl)aminoacetate, future research will likely focus on moving beyond traditional synthetic routes to more innovative pathways.

One promising direction is the use of novel catalytic systems. For instance, the development of nanocatalysts, such as magnetic nanoparticles, could offer high yields and simple, efficient reaction protocols. The application of heterogeneous catalysts could also facilitate easier product purification and catalyst recycling, contributing to more sustainable manufacturing processes.

Synthetic ApproachPotential Advantages
Nanocatalysis High yield, short reaction time, ease of catalyst recovery
One-Pot Synthesis Increased efficiency, reduced waste, cost-effective
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, enhanced purity

Comprehensive Elucidation of Structure-Activity Relationships Through High-Throughput Screening

A critical aspect of modern drug discovery and materials science is the understanding of structure-activity relationships (SAR). High-throughput screening (HTS) offers a powerful tool to rapidly assess the biological activity or material properties of a large library of compounds. For Ethyl (4-ethoxyphenyl)aminoacetate, the systematic synthesis of a diverse library of derivatives, followed by HTS, could reveal crucial insights into how structural modifications influence function.

Future SAR studies would involve modifying the core structure of Ethyl (4-ethoxyphenyl)aminoacetate at several key positions:

The ethoxy group: Substitution with other alkoxy groups, alkyl groups, or halogens.

The phenyl ring: Introduction of various substituents to alter electronic and steric properties.

The ethyl ester: Replacement with other esters or conversion to amides or other functional groups.

The data generated from HTS of these analogs against various biological targets or for specific material properties would be invaluable for constructing detailed SAR models. These models would, in turn, guide the rational design of new compounds with enhanced potency, selectivity, or desired physical characteristics.

Discovery and Characterization of New Biological Activities

While Ethyl (4-ethoxyphenyl)aminoacetate is known as a pharmaceutical intermediate, its own intrinsic biological activities, and those of its derivatives, remain largely unexplored. Future research should focus on screening this class of compounds against a wide array of biological targets to uncover novel therapeutic applications.

Given the structural motifs present in Ethyl (4-ethoxyphenyl)aminoacetate, several areas of biological activity warrant investigation. For example, related compounds have shown potential as anticancer and antimicrobial agents. A comprehensive screening campaign could therefore focus on:

Antiproliferative activity: Testing against a panel of cancer cell lines to identify potential new anticancer agents.

Antimicrobial activity: Screening against various strains of bacteria and fungi to discover new antibiotics or antifungals.

Enzyme inhibition: Assessing the ability of these compounds to inhibit key enzymes involved in disease pathways.

The discovery of a novel biological activity would be followed by detailed mechanistic studies to understand how the compound exerts its effects at the molecular level.

Computational Chemistry and Molecular Modeling for Rational Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These techniques can provide deep insights into the properties and interactions of molecules, thereby guiding the design of new compounds with desired characteristics. For Ethyl (4-ethoxyphenyl)aminoacetate, computational approaches can be employed in several ways.

Quantum chemical calculations: Density Functional Theory (DFT) and other methods can be used to calculate the electronic properties, molecular geometry, and reactivity of Ethyl (4-ethoxyphenyl)aminoacetate and its derivatives. This information can help in understanding their stability and potential reaction pathways.

Molecular docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of Ethyl (4-ethoxyphenyl)aminoacetate derivatives to the target's active site. This is a crucial step in rational drug design, as it allows for the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): By combining experimental data from HTS with calculated molecular descriptors, QSAR models can be developed. These models provide a mathematical relationship between the chemical structure and the biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

Computational MethodApplication in Research
Quantum Chemistry (DFT) Elucidation of electronic structure and reactivity
Molecular Docking Prediction of protein-ligand interactions and binding affinities
QSAR Development of predictive models for biological activity

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate and its derivatives should prioritize the adoption of sustainable and environmentally friendly methodologies.

Key areas of focus for green chemistry applications include:

Use of greener solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, ethanol (B145695), or supercritical fluids. The use of ethyl acetate, which is a bio-based solvent, is also a step in this direction. researchgate.net

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of renewable feedstocks: Exploring the possibility of deriving starting materials from renewable biological sources.

Catalysis: Employing catalytic reactions, which are often more selective and require milder reaction conditions than stoichiometric reactions, thereby reducing energy consumption and waste generation.

By integrating these green chemistry principles, the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate can be made more sustainable, reducing its environmental impact and contributing to a greener chemical industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.